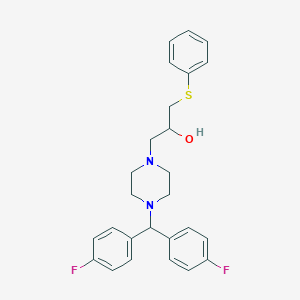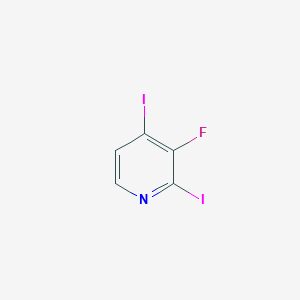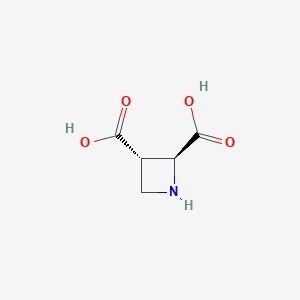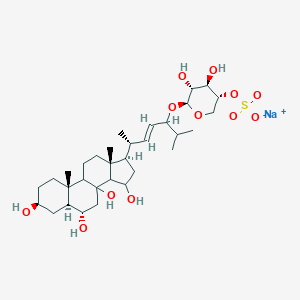
Luridoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luridoside B is a natural compound that belongs to the iridoid glycoside family. It is found in various plants, including the species of the genus Lonicera, commonly known as honeysuckle. Luridoside B has been the subject of extensive scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Luridoside B is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate various antioxidant enzymes. It also modulates the activity of various inflammatory mediators, including cytokines and chemokines.
Biochemical and physiological effects:
Luridoside B has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It also has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Luridoside B has several advantages for lab experiments. It is a natural compound that can be easily synthesized from plant extracts. It has been extensively studied, and its therapeutic properties have been well established. However, there are also some limitations to using Luridoside B in lab experiments. It is relatively expensive, and its availability may be limited. It also has low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on Luridoside B. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the elucidation of its mechanism of action. Further studies are also needed to determine its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, more research is needed to determine the optimal dosage and administration of Luridoside B for therapeutic purposes.
In conclusion, Luridoside B is a natural compound that has potential therapeutic properties. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumor activities. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. Luridoside B has several advantages for lab experiments, but there are also some limitations to its use. Future research is needed to determine its potential therapeutic applications and to optimize its dosage and administration.
Métodos De Síntesis
Luridoside B can be synthesized from the plant extract of Lonicera japonica. The plant material is extracted with a suitable solvent, and the extract is then purified using various chromatographic techniques. The purified compound is then characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
Luridoside B has been studied extensively for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor activities. It has also been shown to have neuroprotective and cardioprotective effects.
Propiedades
Número CAS |
151041-64-4 |
|---|---|
Nombre del producto |
Luridoside B |
Fórmula molecular |
C32H53NaO12S |
Peso molecular |
684.8 g/mol |
Nombre IUPAC |
sodium;[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(E,6R)-2-methyl-6-[(3S,5S,6S,10S,13R,15R,17R)-3,6,8,15-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]hept-4-en-3-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C32H54O12S.Na/c1-16(2)23(43-29-27(37)26(36)24(15-42-29)44-45(39,40)41)7-6-17(3)19-13-21(34)28-31(19,5)11-9-25-30(4)10-8-18(33)12-20(30)22(35)14-32(25,28)38;/h6-7,16-29,33-38H,8-15H2,1-5H3,(H,39,40,41);/q;+1/p-1/b7-6+;/t17-,18+,19-,20-,21-,22+,23?,24-,25?,26+,27-,28?,29+,30+,31-,32?;/m1./s1 |
Clave InChI |
NYPVHAXIVOLELA-SXFTYCSESA-M |
SMILES isomérico |
C[C@H](/C=C/C(C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)[O-])O)O)[C@H]2C[C@H](C3[C@@]2(CCC4C3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O.[Na+] |
SMILES |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
SMILES canónico |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
Sinónimos |
luridoside B luridoside-B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





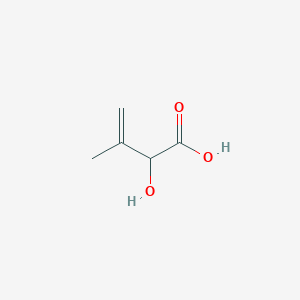


![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)

